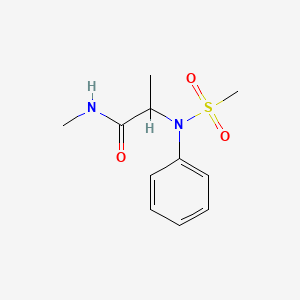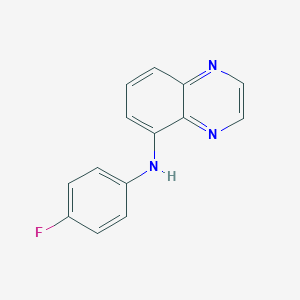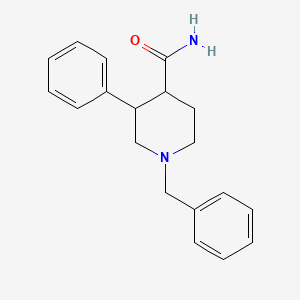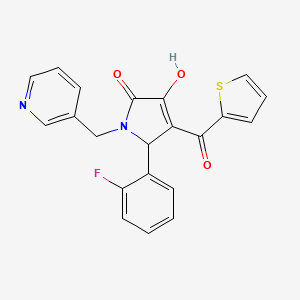
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MSMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C. In recent years, MSMP has emerged as a promising candidate for the treatment of various types of cancer and other diseases.
Mechanism of Action
The mechanism of action of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth and metastasis. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the breakdown of extracellular matrix and the invasion of cancer cells into surrounding tissues. This compound has also been shown to inhibit the activity of urokinase plasminogen activator, which is involved in the degradation of extracellular matrix and the promotion of cancer cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide for lab experiments is its relatively low toxicity and high specificity for certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of cancer growth and metastasis, as well as for developing new therapeutic agents. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, including the development of new synthetic methods for its production, the identification of new targets for its inhibition, and the testing of its efficacy in clinical trials. Other potential areas of research include the development of this compound-based combination therapies for cancer and other diseases, and the investigation of its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Scientific Research Applications
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of cancer, viral infections, and other diseases. In cancer research, this compound has been shown to inhibit the activity of several key enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and urokinase plasminogen activator. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation and spread.
properties
IUPAC Name |
N-methyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(11(14)12-2)13(17(3,15)16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLLOBTUGIORSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973096.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3973107.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973121.png)
![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)

![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)

![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3973187.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)
